10-Undecenamide, N,N-bis(2-hydroxyethyl)- 10-Undecenamide, N,N-bis(2-hydroxyethyl)-
Brand Name: Vulcanchem
CAS No.: 60239-68-1
VCID: VC3875309
InChI: InChI=1S/C15H29NO3/c1-2-3-4-5-6-7-8-9-10-15(19)16(11-13-17)12-14-18/h2,17-18H,1,3-14H2
SMILES: C=CCCCCCCCCC(=O)N(CCO)CCO
Molecular Formula: C15H29NO3
Molecular Weight: 271.4 g/mol

10-Undecenamide, N,N-bis(2-hydroxyethyl)-

CAS No.: 60239-68-1

Cat. No.: VC3875309

Molecular Formula: C15H29NO3

Molecular Weight: 271.4 g/mol

* For research use only. Not for human or veterinary use.

10-Undecenamide, N,N-bis(2-hydroxyethyl)- - 60239-68-1

Specification

CAS No. 60239-68-1
Molecular Formula C15H29NO3
Molecular Weight 271.4 g/mol
IUPAC Name N,N-bis(2-hydroxyethyl)undec-10-enamide
Standard InChI InChI=1S/C15H29NO3/c1-2-3-4-5-6-7-8-9-10-15(19)16(11-13-17)12-14-18/h2,17-18H,1,3-14H2
Standard InChI Key NGENVFQAIKEQNS-UHFFFAOYSA-N
SMILES C=CCCCCCCCCC(=O)N(CCO)CCO
Canonical SMILES C=CCCCCCCCCC(=O)N(CCO)CCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features an 11-carbon unsaturated backbone with a terminal double bond (10-undecenamide) and two 2-hydroxyethyl groups attached to the amide nitrogen. The IUPAC name, N,N-bis(2-hydroxyethyl)undec-10-enamide, reflects this configuration . Key structural identifiers include:

PropertyValueSource
CAS Registry Number60239-68-1
Molecular FormulaC15H29NO3\text{C}_{15}\text{H}_{29}\text{NO}_3
Molecular Weight271.4 g/mol
SMILES NotationC=CCCCCCCCCC(=O)N(CCO)CCO
InChIKeyNGENVFQAIKEQNS-UHFFFAOYSA-N

The unsaturated C10–C11 bond introduces geometric isomerism, though the trans (E) configuration is most common in synthetic preparations .

Spectroscopic Signatures

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks at:

  • 3300–3500 cm1^{-1} (O–H stretching of hydroxyethyl groups) ,

  • 1640–1680 cm1^{-1} (amide C=O stretch) ,

  • 980–1000 cm1^{-1} (C=C bending of the undecenyl chain) .

Nuclear magnetic resonance (NMR) data (1H^1\text{H}) further confirm the structure:

  • δ 5.8–5.9 ppm (1H, m, CH2_2=CH–) ,

  • δ 3.5–3.7 ppm (4H, m, N–CH2_2–CH2_2–OH) ,

  • δ 2.1–2.3 ppm (2H, t, –CH2_2–CO–N) .

Synthesis and Industrial Production

Reaction Pathways

The primary synthesis route involves the condensation of undecylenic acid (10-undecenoic acid) with diethanolamine (DEA) under catalytic conditions :

CH2=CH(CH2)8COOH+2HOCH2CH2NH2C15H29NO3+H2O\text{CH}_2=\text{CH}(\text{CH}_2)_8\text{COOH} + 2 \text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_{15}\text{H}_{29}\text{NO}_3 + \text{H}_2\text{O}

This exothermic reaction typically employs acid catalysts (e.g., p-toluenesulfonic acid) at 120–150°C, yielding >85% purity before purification .

Purification Strategies

Reverse-phase high-performance liquid chromatography (RP-HPLC) with acetonitrile/water/phosphoric acid mobile phases achieves >99% purity for research-grade material . Preparative-scale separations use C18 columns (5 µm, 250 × 4.6 mm) with gradient elution .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueMethodSource
Density1.002 ± 0.06 g/cm3^3Predicted
Boiling Point440.4 ± 40.0°CPredicted
Water Solubility (25°C)5.3 g/LExperimental
LogP3.33Calculated
Vapor Pressure (25°C)<0.1 PaPredicted

The compound’s amphiphilicity enables micelle formation at critical micelle concentrations (CMC) of ~0.1 mM in aqueous solutions .

Stability Considerations

  • Thermal Stability: Decomposes above 200°C via Hoffman elimination, releasing ethylene oxide and forming unsaturated nitriles .

  • Photostability: The conjugated diene system undergoes [2+2] cycloaddition under UV light (λ < 300 nm), necessitating dark storage .

Functional Applications

Surfactant Formulations

As a nonionic surfactant, 10-Undecenamide, N,N-bis(2-hydroxyethyl)- reduces surface tension to 28–32 mN/m at 1% w/v . Key uses include:

  • Emulsification: Stabilizes oil-in-water emulsions in cosmetic creams ,

  • Detergency: Enhances lipid removal in industrial cleansers ,

  • Drug Delivery: Forms 50–100 nm micelles for hydrophobic drug encapsulation .

Polymer Chemistry

The terminal double bond participates in radical polymerization, enabling the synthesis of:

  • Hydrogels: Crosslinked with acrylamide monomers for biomedical scaffolds ,

  • Copolymers: Chain-extended with styrene or methyl methacrylate for tailored hydrophobicity .

Analytical Methodologies

Chromatographic Analysis

RP-HPLC conditions for quantification :

ParameterValue
ColumnNewcrom R1 (150 × 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:H2_2O:H3_3PO4_4 (60:40:0.1)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time6.8 ± 0.2 min

For mass spectrometry, electrospray ionization (ESI+) detects the [M+H]+^+ ion at m/z 272.2 .

Comparative Analysis with Structural Analogs

N,N-Bis(2-hydroxyethyl)dodecanamide (CAS 120-40-1)

This saturated analog lacks the C10–C11 double bond, resulting in:

  • Higher melting point (56–58°C vs. liquid at 25°C) ,

  • Reduced micellar stability (CMC ~0.5 mM) ,

  • Broader pH tolerance (2–12 vs. 4–10 for 10-undecenamide) .

Future Research Directions

  • Targeted Drug Delivery: Optimizing micelle size for tumor-specific accumulation ,

  • Green Synthesis: Catalytic processes using immobilized lipases ,

  • Advanced Materials: Photoresponsive polymers via diene functionalization .

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